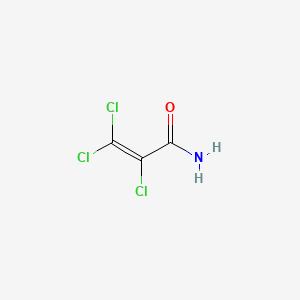
2,3,3-Trichloroacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3-Trichloroacrylamide is an organic compound with the chemical formula C3H2Cl3NO . It is a derivative of acrylamide, characterized by the presence of three chlorine atoms attached to the carbon backbone.
準備方法
Synthetic Routes and Reaction Conditions: 2,3,3-Trichloroacrylamide can be synthesized through the chlorination of acrylamide. The process involves the reaction of acrylamide with chlorine gas in the presence of a suitable catalyst. The reaction is typically carried out under controlled conditions to ensure the selective chlorination of the acrylamide molecule .
Industrial Production Methods: In an industrial setting, the production of trichloroacrylamide involves large-scale chlorination processes. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to maximize yield and purity. The product is then purified through various techniques, including distillation and recrystallization .
化学反応の分析
Types of Reactions: 2,3,3-Trichloroacrylamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in trichloroacrylamide can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: this compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Major Products Formed:
Substitution Reactions: Products include hydroxylated or aminated derivatives of trichloroacrylamide.
Reduction Reactions: Products include partially or fully dechlorinated acrylamide derivatives.
Oxidation Reactions: Products include various oxidized forms of trichloroacrylamide.
科学的研究の応用
作用機序
The mechanism of action of trichloroacrylamide involves its interaction with various molecular targets and pathways:
Molecular Targets: 2,3,3-Trichloroacrylamide can interact with proteins, enzymes, and nucleic acids, leading to changes in their structure and function.
Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
Uniqueness of 2,3,3-Trichloroacrylamide: this compound is unique due to the presence of three chlorine atoms, which impart distinct chemical properties and reactivity. This makes it valuable in specific synthetic and industrial applications where other acrylamide derivatives may not be suitable .
特性
CAS番号 |
3880-18-0 |
|---|---|
分子式 |
C3H2Cl3NO |
分子量 |
174.41 g/mol |
IUPAC名 |
2,3,3-trichloroprop-2-enamide |
InChI |
InChI=1S/C3H2Cl3NO/c4-1(2(5)6)3(7)8/h(H2,7,8) |
InChIキー |
BJVAUAPBLDCULS-UHFFFAOYSA-N |
SMILES |
C(=C(Cl)Cl)(C(=O)N)Cl |
正規SMILES |
C(=C(Cl)Cl)(C(=O)N)Cl |
Key on ui other cas no. |
3880-18-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



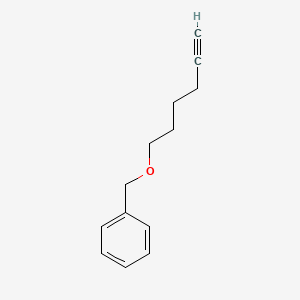
![2-Allylbicyclo[2.2.1]heptane](/img/structure/B1617262.png)
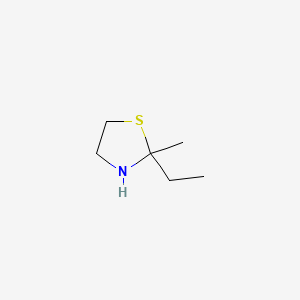
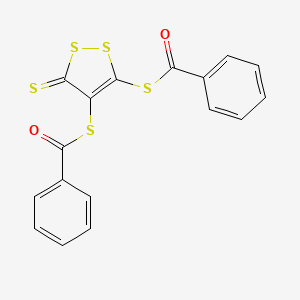

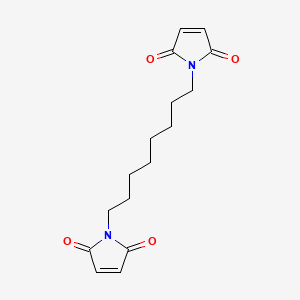
![[6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] benzoate](/img/structure/B1617270.png)
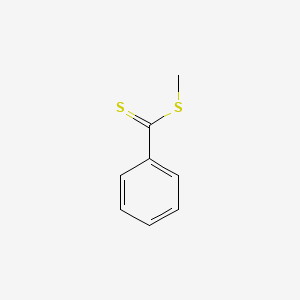
![1-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B1617273.png)
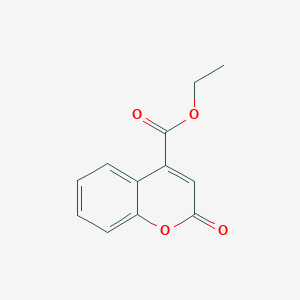

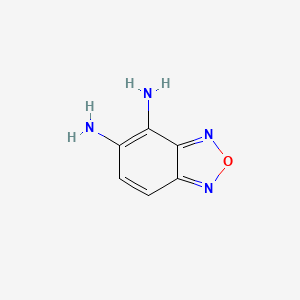
![2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid](/img/structure/B1617282.png)
